

Regulatory status of D&C Red No. 6 in research

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Compound of Interest				
Compound Name:	Red 6			
Cat. No.:	B1171674	Get Quote		

Introduction

D&C Red No. 6 (CI 15850) is a synthetic monoazo dye widely used as a colorant in pharmaceuticals, cosmetics, and other consumer products.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its regulatory landscape, safety profile, and analytical methodologies is crucial for its appropriate use in research and product development. This technical guide provides a comprehensive overview of the regulatory status of D&C Red No. 6, its physicochemical properties, toxicological data from key studies, and relevant experimental protocols.

Regulatory Framework: A Global Overview

The use of D&C Red No. 6 as a color additive is strictly regulated by governmental bodies worldwide to ensure its safety for human use. The primary regulatory authorities are the U.S. Food and Drug Administration (FDA) and the European Commission.

United States: In the United States, D&C Red No. 6 is permanently listed for use in drugs and cosmetics, subject to batch certification by the FDA.[4][5] Its use in drug products is quantified, with a restriction that the combined total of D&C Red No. 6 and D&C Red No. 7 should not exceed 5 milligrams per daily dose of the drug.[4][6][7][8][9] The FDA maintains detailed specifications for the identity and purity of D&C Red No. 6, which are codified in the Code of Federal Regulations (CFR).[4]

European Union: In the European Union, D&C Red No. 6 is also known as CI 15850 and is listed in the Cosmetics Directive, permitting its use in all cosmetic products.[1] The Scientific



Committee on Consumer Safety (SCCS) has reviewed the safety of CI 15850 and concluded that it is not considered sensitizing based on standard tests.[10]

Quantitative Data and Specifications

Regulatory agencies have established specific limits for various impurities and properties of D&C Red No. 6 to ensure its safety. These are summarized in the tables below.

Table 1: FDA Specifications for D&C Red No. 6[4]

Parameter	Specification	
Identity	Principally the disodium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid	
CAS Registry Number	5858-81-1	
Total Color	Not less than 90 percent	
Volatile Matter (at 135 °C) and Chlorides and Sulfates (as sodium salts)	Not more than 10 percent	
p-Toluidine	Not more than 15 parts per million	
Lead (as Pb)	Not more than 20 parts per million	
Arsenic (as As)	Not more than 3 parts per million	
Mercury (as Hg)	Not more than 1 part per million	

Table 2: FDA Limits for Organic Impurities in D&C Red No. 6[4][5]



Organic Impurity	Specification	
1-[(4-methylphenyl)azo]-2-naphthalenol	Not more than 0.015 percent	
2-Amino-5-methylbenzenesulfonic acid, sodium salt	Not more than 0.2 percent	
3-Hydroxy-2-naphthalenecarboxylic acid, sodium salt	Not more than 0.4 percent	
3-Hydroxy-4-[(4-methylphenyl)azo]-2- naphthalenecarboxylic acid, sodium salt	Not more than 0.5 percent	

Toxicological Profile

The safety of D&C Red No. 6 has been evaluated through various toxicological studies. A summary of key findings is presented below.

Table 3: Summary of Toxicological Data for D&C Red No. 6

Study Type	Species	Outcome	Reference
Skin Irritation	Rabbit	Not irritating	[11]
Eye Irritation	Rabbit	Transient mild irritation	[11]
Mutagenicity (Ames Test)	Salmonella typhimurium	Not mutagenic	[12]
Sensitization	Not specified	Not considered sensitizing	[10]
Developmental and Reproductive Toxicity	Rat, Mouse	No evidence of toxicity	[13]
Absorption	Not specified	Poor to nil via all routes of exposure	[13]

Experimental Protocols



Detailed methodologies for key toxicological and analytical experiments are crucial for researchers. The following sections provide outlines of these protocols.

Ames Test for Mutagenicity

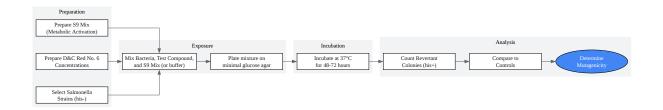
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Experimental Workflow:

- Strain Selection: Use of several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100, TA102, TA1535, TA1537).
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
- Exposure: The bacterial strains are exposed to various concentrations of D&C Red No. 6 on a minimal agar plate lacking histidine.
- Incubation: Plates are incubated for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

For azo dyes like D&C Red No. 6, a modified protocol including a pre-incubation step and the addition of flavin mononucleotide (FMN) to facilitate azo bond reduction may be employed.[12]





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Ames Test Experimental Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Experimental Workflow:

- Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treatment: Expose the cells to various concentrations of D&C Red No. 6 for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.



- Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution at a wavelength of approximately 570
 nm using a microplate reader. The intensity of the purple color is directly proportional to the
 number of viable cells.

Analytical Method for Impurity Testing (UPLC)

Ultra-performance liquid chromatography (UPLC) is a high-resolution separation technique used to identify and quantify impurities in D&C Red No. 6.

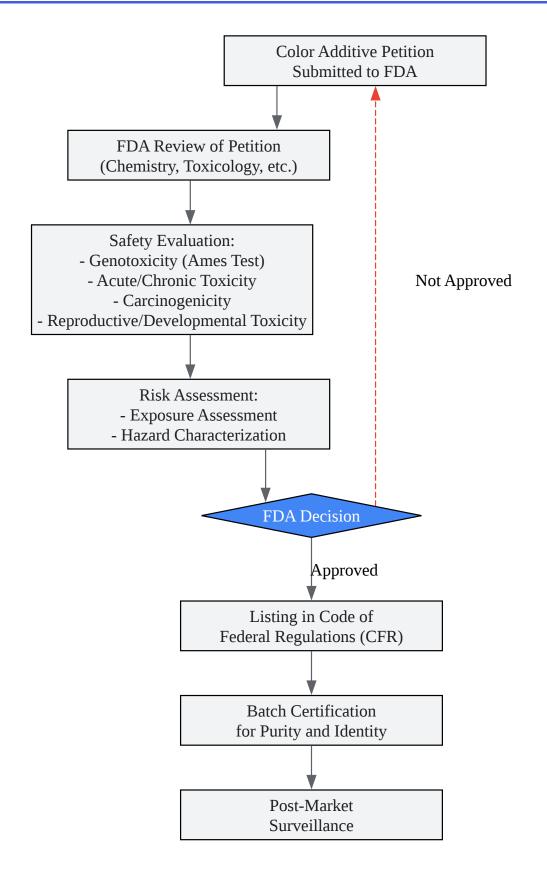
Experimental Workflow:

- Sample Preparation: Dissolve a known amount of the D&C Red No. 6 sample in a suitable solvent.
- Chromatographic Separation: Inject the sample into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent is typically used to separate the impurities from the main dye and from each other.
- Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.
- Quantification: Identify and quantify the impurities by comparing their retention times and spectral data to those of certified reference standards.[14][15][16]

Regulatory and Safety Assessment Workflow

The process of approving a color additive for use in drugs involves a rigorous evaluation by regulatory bodies like the FDA. This workflow ensures that the color additive is safe for its intended use.





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Regulatory Assessment Workflow for Color Additives



Conclusion

D&C Red No. 6 is a well-regulated color additive with a substantial body of safety data supporting its use in pharmaceutical and cosmetic products within specified limits. For researchers and drug development professionals, it is imperative to be aware of and adhere to the regulatory requirements and purity specifications established by authorities such as the FDA and the European Commission. The toxicological data indicates a low order of toxicity, with no evidence of mutagenicity or significant irritation at approved concentrations. The provided experimental protocols offer a foundation for the analytical and safety assessment of D&C Red No. 6 in a research and development setting. As with any chemical substance, adherence to good laboratory practices and a thorough understanding of its properties are essential for its safe and effective use.

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